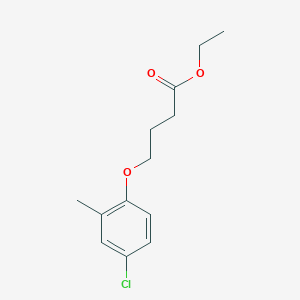

MCPB-ethyl ester

Übersicht

Beschreibung

MCPB-ethyl ester (methylchlorophenoxybutyric acid ethyl ester) is a synthetic auxin-class compound widely used in horticulture as a blossom thinner for apple cultivars, particularly ‘Fuji’ apples. Registered in Japan as a stop-drop agent, it reduces fruit set by inducing post-fertilization abscission of flowers or fruitlets . Unlike mechanical thinning, MCPB-ethyl targets embryo development: studies show it halts embryogenesis by disrupting endosperm nuclear division and accelerating ovule degradation, leading to natural abscission without affecting pollen germination or pollen tube growth . Optimal application occurs at 85% full bloom (FB) at concentrations of 15–20 mg·L⁻¹, balancing thinning efficacy with minimal impact on fruit size or return flowering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester typically involves the esterification of butanoic acid, 4-(4-chloro-2-methylphenoxy)- with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-+Ethanol→Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reactants and catalysts to ensure the production of high-quality ester.

Analyse Chemischer Reaktionen

Types of Reactions

MCPB-ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding butanoic acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) or a catalyst.

Major Products Formed

Hydrolysis: Butanoic acid, 4-(4-chloro-2-methylphenoxy)- and ethanol.

Reduction: 4-(4-chloro-2-methylphenoxy)butanol.

Substitution: Various substituted phenoxybutanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

MCPB-ethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Wirkmechanismus

The mechanism of action of butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

MCPB-ethyl vs. Naphthaleneacetic Acid (NAA)

- Mechanism : Both are synthetic auxins, but NAA directly reduces fruit set by interfering with carbohydrate transport, while MCPB-ethyl acts post-fertilization via embryotoxicity .

- Efficacy: NAA (10–15 mg·L⁻¹) reduces fruit set more effectively than MCPB-ethyl at equivalent concentrations. Fruit Quality: NAA increases mean fruit weight (e.g., 290 g vs.

- Return Flowering : NAA suppresses return flowering even at high rates, while carbaryl combinations partially mitigate this effect. MCPB-ethyl similarly inhibits flowering, likely due to auxin-induced meristem disruption .

Table 1: Thinning Efficacy and Fruit Quality

| Compound | Optimal Rate (mg·L⁻¹) | Fruit Set Reduction (%) | Mean Fruit Weight (g) | Return Flowering Impact |

|---|---|---|---|---|

| MCPB-ethyl | 15–20 | 25–30 | No change | Suppressed |

| NAA | 10–15 | 30–40 | 259–290 | Suppressed |

| Carbaryl | 1000 | 40–50 | Variable | Enhanced |

| Ethephon | 100 | 20–25 | No data | Enhanced |

MCPB-ethyl vs. Carbaryl

- Mode of Action: Carbaryl, a carbamate insecticide, thins by inhibiting pollen tube growth and disrupting ovule fertilization.

- Synergy : Combining carbaryl with MCPB-ethyl or NAA enhances thinning but reduces carbaryl’s positive effect on return flowering. For example, carbaryl alone improved return flowering by 50%, but this dropped to 20% when combined with NAA .

MCPB-ethyl vs. Other Phenoxy Herbicides

- MCPA and MCPB: MCPA (methylchlorophenoxyacetic acid) is a broadleaf herbicide, while MCPB (methylchlorophenoxybutyric acid) shares structural similarity with MCPB-ethyl but lacks the ethyl ester group. The esterification in MCPB-ethyl enhances lipophilicity, improving cuticle penetration and persistence .

- MCPB-methyl Ester : This analog has a methyl ester group (C₁₂H₁₅ClO₃) instead of ethyl (C₁₃H₁₇ClO₃). While both are used as thinners, MCPB-methyl ester has a lower molecular weight (242.70 vs. 256.72) and may require adjusted application rates .

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Group |

|---|---|---|---|---|

| MCPB-ethyl ester | C₁₃H₁₇ClO₃ | 256.72 | 10443-70-6 | Ethyl ester |

| MCPB-methyl ester | C₁₂H₁₅ClO₃ | 242.70 | 57153-18-1 | Methyl ester |

| NAA | C₁₂H₁₀O₂ | 186.21 | 86-87-3 | Carboxylic acid |

| 2,4-DB | C₁₀H₁₀Cl₂O₃ | 249.09 | 94-82-6 | Butyric acid |

MCPB-ethyl vs. Ethephon

- Mechanism : Ethephon releases ethylene, promoting abscission by accelerating cell wall degradation. Unlike MCPB-ethyl, it enhances return flowering even when combined with auxins .

- Application : Ethephon is often applied post-bloom and shows additive effects when used with MCPB-ethyl or NAA, mitigating auxin-induced flowering suppression .

Biologische Aktivität

MCPB-ethyl ester, also known as ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is an organic compound with significant applications in both agriculture and medicinal chemistry. This article delves into its biological activities, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Overview

- Molecular Formula : C11H13ClO3

- CAS Number : 10443-70-6

- Structure : this compound is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group.

This compound primarily functions as a synthetic auxin, which is a type of plant hormone. Its mode of action involves:

- Targeting Plants : Specifically effective against broadleaf weeds in paddy-field rice and fruit trees.

- Cellular Effects : It disrupts normal plant growth patterns, leading to uncontrolled cell division and ultimately plant death.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its utility in agricultural settings to manage plant pathogens.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce pro-inflammatory cytokine production in cultured cells, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Mutagenicity Studies :

-

Effects on Animal Models :

- Research conducted by the Food Safety Commission of Japan established health-based guidance values for MCPB-ethyl based on studies showing effects on body weight and kidney weights in animal models. These studies highlighted dosage-dependent effects, necessitating further investigation into its long-term impacts on health .

-

Impact on Apple Trees :

- Field trials demonstrated that MCPB-ethyl effectively thinned 'Fuji' apples when grafted onto specific rootstocks (e.g., M9), but not others (e.g., M26). This suggests rootstock-specific physiological responses to the compound.

Data Table: Summary of Biological Activities

Safety and Regulatory Considerations

The Pest Management Regulatory Agency (PMRA) has evaluated MCPB's safety profile, concluding that while it has value in food and crop industries, certain application practices must be regulated to mitigate human health risks. Notably, it was determined that MCPB is not likely to be carcinogenic or mutagenic under typical exposure scenarios .

Q & A

Basic Research Questions

Q. How is MCPB-ethyl ester structurally characterized, and what analytical methods are recommended for its identification in pesticide residue studies?

this compound (ethyl 4-(4-chloro-o-tolyloxy)butyrate) is characterized using gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID), particularly in pesticide residue analysis. Key steps include:

- Sample preparation : Extraction using polar solvents (e.g., methanol) followed by cleanup steps to remove matrix interference .

- Chromatographic conditions : Column selection (e.g., HP-Innowax capillary column) and temperature gradients (e.g., injector at 240°C, detector at 280°C) to resolve isomers and degradation products .

- Validation : Calibration with certified reference standards (e.g., 100 mg this compound standard, stored at 0–6°C) to ensure accuracy .

Q. What are the primary applications of this compound in environmental and agricultural research?

this compound is used as:

- A herbicide metabolite in studies on pesticide degradation pathways and soil persistence .

- A reference standard for regulatory compliance testing, ensuring detection limits meet EU/EPA thresholds for food safety .

- A model compound in transesterification reaction studies to optimize esterification efficiency under varying catalyst conditions .

Advanced Research Questions

Q. How can experimental design methodologies (e.g., Taguchi method) optimize the synthesis of this compound?

The Taguchi orthogonal array design (e.g., L-9 matrix) systematically evaluates parameters influencing transesterification:

- Key variables : Catalyst type (acidic vs. basic), concentration (0.5–1.5 wt%), molar ratio (alcohol:oil), and temperature (25–60°C) .

- Signal-to-noise (S/N) ratio analysis : Identifies dominant factors (e.g., catalyst concentration contributes 77.6% to yield variance) .

- Validation : Confirm optimal conditions (e.g., 1.5 wt% KOH, 60°C) via ANOVA, achieving >96% yield reproducibility .

Q. What methodological challenges arise in quantifying trace this compound in complex matrices, and how are they resolved?

Challenges include matrix interference, low analyte recovery, and isomer co-elution. Solutions involve:

- Matrix-matched calibration : Compensates for matrix effects by spiking samples with analyte-free matrix extracts .

- Derivatization : Enhances volatility for GC analysis using boron trifluoride-methanol .

- High-resolution MS (HRMS) : Differentiates isomers (e.g., MCPB-methyl vs. ethyl esters) via exact mass measurement .

Q. How do researchers reconcile contradictory data on this compound’s environmental half-life across studies?

Discrepancies arise from variable soil pH, microbial activity, and experimental setups. A robust approach includes:

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., faster degradation in alkaline soils) .

- Controlled microcosm experiments : Standardize conditions (moisture, temperature) to isolate contributing factors .

- Isotopic labeling : Track degradation pathways using -labeled this compound to validate metabolite formation .

Q. What advanced statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear regression models : Fit sigmoidal curves to determine EC/LC values .

- Bootstrap resampling : Quantify uncertainty in toxicity thresholds for small sample sizes .

- Principal component analysis (PCA) : Correlate exposure levels with biomarker responses (e.g., enzyme inhibition) .

Q. Methodological Best Practices

Q. What are the ethical considerations in publishing negative or inconclusive results on this compound’s efficacy?

- Full disclosure : Report all data, emphasizing methodological rigor over hypothesis confirmation .

- FAIR data principles : Deposit raw datasets in repositories (e.g., Zenodo) for public access .

- Conflict of interest statements : Disclose funding sources (e.g., agrochemical manufacturers) to maintain credibility .

Eigenschaften

IUPAC Name |

ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKARWLGLZGMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058287 | |

| Record name | MCPB ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-70-6 | |

| Record name | MCPB ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPB-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.